Product packaging for Thuringiensin(Cat. No.:CAS No. 23526-02-5)

Thuringiensin

Cat. No.: B113458
CAS No.: 23526-02-5
M. Wt: 701.5 g/mol
InChI Key: OTLLEIBWKHEHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thuringiensin, also known as β-exotoxin, is a thermostable secondary metabolite and oligosaccharide produced by the bacterium Bacillus thuringiensis during its vegetative growth phase . With a chemical formula of C22H32O19N5P and a molecular weight of 701 Da, it is composed of adenosine, glucose, phosphoric acid, and gluconic diacid . Its notable feature is thermostability, retaining biological activity even after autoclaving at 121 °C for 15 minutes . This compound exhibits a broad insecticidal spectrum, demonstrating toxicity against a wide range of insects including species from the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, as well as activity against several nematode species . The primary insecticidal mechanism of this compound, though not fully elucidated, is understood to function as an ATP analog . It inhibits RNA synthesis by competitively binding to RNA polymerase, effectively disrupting the transcription process . This interruption in gene expression affects insect molting and pupation, leading to teratological effects at sublethal doses and eventual death at higher concentrations . In research settings, this compound serves as a critical tool for investigating RNA polymerase function, nucleotide analog interactions, and the molecular biology of insect development. It is also applied in agricultural research for studying novel pest control strategies and resistance management, owing to its synergistic potential with other insecticidal proteins . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N5O19P B113458 Thuringiensin CAS No. 23526-02-5

Properties

IUPAC Name

2-[5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLLEIBWKHEHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N5O19P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860303
Record name CERAPP_20701
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

701.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23526-02-5
Record name Exotoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Genetic Regulation of Thuringiensin Production

Elucidation of the Thuringiensin Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving the assembly of several distinct molecules. Research has delineated a clear pathway from simple precursors to the final complex structure.

The structure of this compound reveals its composite nature, derived from four primary precursor compounds: adenosine (B11128), glucose, a phosphate (B84403) group, and gluconic diacid. nih.govnih.govresearchgate.netmdpi.com The biosynthetic pathway begins with the synthesis of the key precursor, gluconic diacid, from the initial substrate, glucose 6-phosphate. nih.govnih.govresearchgate.net Through a series of enzymatic reactions, several metabolic intermediates are formed before the final assembly and modification. The identification of these intermediates has been critical to understanding the sequence of events in the biosynthetic pathway. nih.gov

The biosynthetic pathway for this compound has been deduced to occur in three main steps. nih.govnih.govresearchgate.netresearchgate.net

Step 1: Synthesis of Gluconic Diacid (Precursor A) The pathway initiates with the formation of gluconic diacid from glucose 6-phosphate. nih.govresearchgate.net This step involves a series of enzymatic reactions:

First, the enzyme glucose-6-phosphate 1-dehydrogenase (encoded by thuA) oxidizes glucose 6-phosphate to produce 6-phosphoglucono-δ-lactone. nih.govresearchgate.net

This lactone is subsequently hydrolyzed into 6-phosphogluconic acid. nih.govresearchgate.net

A PEP-protein phosphotransferase (encoded by thuC) then catalyzes the dephosphorylation of 6-phosphogluconic acid to yield gluconic acid. nih.govmdpi.com

Finally, the enzyme UDP-glucose dehydrogenase (encoded by thuD) oxidizes the gluconic acid to form the key precursor, gluconic diacid. nih.gov

Step 2: Assembly of Precursors This step involves the sequential assembly of gluconic diacid, glucose, and adenosine. nih.govresearchgate.net

The glycosyltransferase ThuF assembles gluconic diacid with glucose, forming an intermediate known as precursor B. nih.gov

The exopolysaccharide polymerization protein Thu1 then polymerizes precursor B with the ribose moiety of adenosine (derived from ATP, ADP, or AMP), creating a 4,5-glycosidic bond to produce precursor C. nih.gov

It is proposed that the non-ribosomal peptide synthetase Thu2 may provide the physical platform for this assembly process. nih.gov

Step 3: Final Phosphorylation In the terminal step of the pathway, the precursor C molecule is phosphorylated by the enzyme ThuE, a shikimate kinase, to form the mature, active this compound molecule. nih.govnih.govresearchgate.net

The thu gene cluster contains all the necessary genetic information for this compound biosynthesis. Functional annotation has assigned specific roles to several genes within this cluster, primarily based on sequence homology and experimental evidence from gene knockout and heterologous expression studies. nih.govresearchgate.netresearchgate.net

Table 1: Functional Annotation of Genes in the this compound (thu) Biosynthesis Cluster
GenePredicted or Confirmed FunctionReference
thuAGlucose-6-phosphate 1-dehydrogenase; involved in the first step of gluconic diacid synthesis. nih.govresearchgate.netresearchgate.net
thuCPEP-protein phosphotransferase; catalyzes the dephosphorylation of 6-phosphogluconic acid. nih.govresearchgate.netresearchgate.net
thuDUDP-glucose-6-dehydrogenase; oxidizes gluconic acid to gluconic diacid. nih.govresearchgate.netresearchgate.net
thuFGlycosyltransferase; involved in the assembly of gluconic diacid and glucose. nih.govresearchgate.netresearchgate.net
thu1Putative exopolysaccharide polymerization protein; assembles the glucose-gluconic diacid intermediate with adenosine. nih.govresearchgate.net
thuEShikimate kinase; responsible for the final phosphorylation step to produce mature this compound. nih.govnih.govresearchgate.netresearchgate.net
thu2Non-ribosomal peptide synthetase (NRPS); thought to serve as the assembly scaffold for the precursors. nih.govresearchgate.net
thu3Bacterial gene of unknown function; potentially involved in the release or secretion of mature this compound. nih.govresearchgate.net

Enzymatic Transformations and Sequential Pathway Steps

Genetic Determinants and Plasmid-Encoded Organization of the thu Cluster in Bacillus thuringiensis Strains

The genetic determinants for this compound production are not located on the bacterial chromosome but are encoded on large, extrachromosomal plasmids. nih.govnih.gov Early research involving plasmid curing and conjugation experiments first established this link, showing that strains cured of a specific large plasmid lost their ability to produce the toxin. mdpi.com

More detailed studies have identified the complete this compound synthesis (thu) gene cluster on a 110-kb endogenous plasmid, designated pBMB0558, in the B. thuringiensis strain CT-43. nih.govnih.gov This plasmid also harbors other genetic information, including the gene for the insecticidal crystal protein Cry1Ba, suggesting a co-localization of important virulence factors. nih.gov The thu cluster itself spans approximately 12 kb and is composed of at least 11 open reading frames (ORFs), including the functionally annotated genes listed previously. nih.govresearchgate.net The plasmid-borne nature of the thu cluster facilitates its potential for horizontal gene transfer among different Bacillus strains. frontiersin.org

Molecular Mechanisms Governing this compound Biosynthesis Regulation

While the biosynthetic pathway is well-elucidated, the precise molecular mechanisms that regulate its expression are still being investigated. nih.govresearchgate.net However, research has shown that the availability of certain metabolic precursors can significantly influence the yield of this compound. One study demonstrated a key regulatory role for formate (B1220265). nih.gov The addition of appropriate amounts of formate was found to increase the intracellular availability of NADH, which in turn facilitated the carbon flux through glycolysis and the pentose (B10789219) phosphate pathway. nih.gov This metabolic shift enhanced the production of adenine (B156593), a key precursor, and was shown to be directly correlated with a significant increase in this compound production, suggesting that formate acts as a metabolic modulator. nih.gov

Methodological Approaches for Biosynthetic Pathway Elucidation and Genetic Characterization

A combination of advanced analytical and molecular biology techniques has been instrumental in deciphering the this compound biosynthetic pathway and its genetic basis.

LCMS-IT-TOF: High-performance liquid chromatography coupled with mass spectrometry, specifically using ion trap (IT) and time-of-flight (TOF) technologies (LCMS-IT-TOF), has been a cornerstone for this research. nih.govmdpi.com This highly sensitive method allows for the separation, detection, and structural confirmation of the various metabolic intermediates within the bacterial cell, providing direct evidence for the proposed pathway steps. nih.govnih.gov

Heterologous Expression: This technique has been crucial for confirming the function of the entire thu gene cluster. nih.govresearchgate.net Scientists isolated the 12-kb thu cluster and introduced it into a strain of B. thuringiensis that does not naturally produce the toxin. nih.gov The successful production of this compound in this recombinant host strain provided definitive proof that the cloned gene cluster is solely responsible for its biosynthesis. nih.govresearchgate.net

Gene Knockout Studies: To determine the function of individual genes within the cluster, targeted gene knockout experiments have been performed. nih.gov For instance, creating a mutant strain with a disrupted thuE gene resulted in the complete loss of this compound production. nih.gov Further analysis of this mutant using LCMS-IT-TOF revealed the accumulation of the immediate precursor (Precursor C), confirming that the thuE gene product is responsible for the final phosphorylation step of the pathway. nih.gov

Molecular and Cellular Mechanism of Action of Thuringiensin

Thuringiensin as an Adenine (B156593) Nucleoside Oligosaccharide and its Structural Analogy to ATP

This compound is a thermostable secondary metabolite with the chemical formula C₂₂H₃₂O₁₉N₅P. mdpi.comnih.gov It is composed of an adenosine (B11128) molecule linked to a glucose residue, a phosphate (B84403) group, and a gluconic diacid. mdpi.comnih.gov This unique composition classifies it as an adenine nucleoside oligosaccharide. nih.gov Historically, this compound was often referred to as an adenine nucleotide analog due to its structural similarity to adenosine triphosphate (ATP), a critical molecule for cellular energy transfer. nih.govresearchgate.net This structural mimicry is central to its mechanism of action, allowing it to interfere with ATP-dependent cellular processes. mdpi.comnih.gov

Inhibitory Effects on DNA-Dependent RNA Polymerase Activity

The primary molecular target of this compound is the enzyme DNA-dependent RNA polymerase, which is essential for the transcription of genetic information from DNA to RNA. researchgate.netportlandpress.comcas.cz By acting as a competitive inhibitor, this compound effectively blocks the synthesis of RNA. mdpi.comnih.govresearchgate.net This inhibition has been observed across a wide range of organisms, highlighting the fundamental nature of the target. researchgate.net Studies have shown that this compound inhibits all RNA polymerase activity in intact nuclei at both low and high ionic strengths, and this inhibition can be reversed by the presence of ATP. nih.gov The sensitivity to this compound can vary between different types of RNA polymerases; for instance, eukaryotic polymerase I is more inhibited than polymerase II, and both are significantly more sensitive than the prokaryotic enzyme from E. coli. portlandpress.com

Molecular Interactions and Specific Binding Sites within Target Enzymes

The inhibitory action of this compound stems from its ability to compete with ATP for its binding site on RNA polymerase. mdpi.comnih.gov This competition is a direct consequence of their structural analogy. Molecular docking studies have provided insights into the specific interactions that stabilize the binding of this compound to the enzyme. These interactions include the formation of hydrogen bonds with conserved amino acid residues within the ATP-binding pocket. For example, in the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, this compound's inhibitory activity is mediated by hydrogen bonding with conserved residues like D760 and D761, as well as hydrophobic interactions. The oligosaccharide backbone of this compound allows it to bind to multiple targets, including viral, fungal, and human proteins.

Comparative Mechanistic Analyses with Other Nucleoside Analogs

The mechanism of this compound can be compared to other well-known nucleoside analogs used as antiviral drugs, such as Sofosbuvir and Remdesivir. These drugs also act as inhibitors of viral RNA polymerases.

Sofosbuvir , a prodrug, is converted in the body to its active triphosphate form. This active form then competes with natural nucleotides for incorporation into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp). nih.gov Once incorporated, it acts as a chain terminator, halting viral replication. biorxiv.org

Remdesivir also functions as a nucleoside analog. Its triphosphate form competes with ATP for incorporation into the viral RNA. embopress.org After incorporation, it causes delayed chain termination, disrupting the viral replication process. embopress.org

While all three compounds interfere with RNA synthesis by targeting the polymerase, the specifics of their interaction and the structural basis for their inhibitory effects differ. For instance, the oligosaccharide structure of this compound is a key feature that distinguishes it from the more conventional nucleoside structures of Sofosbuvir and Remdesivir.

ParameterThis compound 6,3-LactoneSofosbuvirRemdesivir
Average Hydrogen Bonds 141313
Structural Differences Oligosaccharide backbone enables binding to multiple targets (viral, fungal, human)Standard nucleoside analog structureStandard nucleoside analog structure

Disruption of Insect Developmental Processes and RNA Synthesis

The inhibition of RNA synthesis by this compound has profound consequences for insects, particularly during developmental stages that require significant gene expression and protein synthesis, such as molting and pupation. mdpi.comnih.gov The disruption of these processes leads to a range of detrimental effects. At sublethal doses, it can cause teratological effects, resulting in malformed adults. mdpi.comnih.gov At higher doses, it can completely inhibit pupation or cause larvae to become unresponsive during molting, ultimately leading to death. nih.gov The symptoms caused by this compound are distinct from those of the Cry proteins also produced by Bacillus thuringiensis, which primarily target the insect midgut. mdpi.comnih.gov

Advanced Methodologies for Mechanistic Probing

Modern computational and experimental techniques have been instrumental in elucidating the detailed mechanism of this compound's action.

Molecular Docking has been used to predict and analyze the binding of this compound to the active sites of RNA polymerases, revealing key interactions with specific amino acid residues.

Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction between this compound and its target enzyme over time, helping to understand the stability of the complex and the conformational changes involved. researchgate.netmdpi.comnih.gov

Structural Alignment of the active sites of RNA polymerases from different species helps to understand the basis for the broad-spectrum activity of this compound.

Transcriptomics , such as RNA-sequencing of insect cells treated with this compound, can provide a global view of the changes in gene expression resulting from RNA synthesis inhibition.

Metabolomics , using techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the analysis of changes in the metabolic profile of cells or organisms exposed to this compound, offering further insights into the downstream effects of its primary mechanism of action.

These advanced methodologies continue to provide a deeper understanding of the intricate molecular and cellular mechanisms underlying the potent biological activity of this compound.

Comprehensive Spectrum of Thuringiensin Biological Activities

Insecticidal Activity Across Diverse Insect Orders

Thuringiensin exhibits potent insecticidal properties against a diverse array of insect species spanning multiple orders. nepjol.infoinchem.orgresearchgate.net This broad-spectrum activity is a key characteristic that distinguishes it from the more target-specific Cry proteins. oaji.net The toxin typically affects insect development, leading to mortality, particularly during molting and pupation, and can cause teratological effects at sublethal concentrations. oaji.net

Research has documented its effectiveness against species in the following orders:

Diptera (Flies): this compound is highly toxic to several species of fruit flies. x-mol.net A study on its effects against 3rd instar larvae of three economically important Anastrepha species demonstrated significant mortality. researchgate.net Exposure to the exotoxin also led to an increased incidence of pupal deformities. researchgate.net

Coleoptera (Beetles): Activity has been confirmed against coleopteran pests. x-mol.netnepjol.info For instance, this compound is responsible for the toxicity of certain B. thuringiensis strains against the cigarette beetle, Lasioderma serricorne. x-mol.net

Lepidoptera (Moths and Butterflies): The toxin is effective against various lepidopteran species. x-mol.netnepjol.info Research has shown that purified this compound can significantly restrict the growth of the cotton bollworm, Helicoverpa armigera. x-mol.net

Hymenoptera (Sawflies, Ants, Bees): The spectrum of this compound includes activity against insects in the order Hymenoptera. nepjol.infoinchem.orgresearchgate.net

Orthoptera (Grasshoppers, Crickets): Isolates of B. thuringiensis producing this exotoxin have demonstrated activity against orthopteran insects like locusts. researchgate.net

Isoptera (Termites): this compound's insecticidal range extends to the order Isoptera. x-mol.netnepjol.infoinchem.org

Table 1: Documented Insecticidal Activity of this compound

Target Insect OrderSpecies Example(s)Observed EffectsLC₅₀ Value
Diptera Anastrepha ludens (Mexican Fruit Fly)Larval Mortality, Pupal Deformities0.641 µg/cm² researchgate.net
Anastrepha obliqua (West Indian Fruit Fly)Larval Mortality, Pupal Deformities0.512 µg/cm² researchgate.net
Anastrepha serpentina (Sapote Fruit Fly)Larval Mortality, Pupal Deformities0.408 µg/cm² researchgate.net
Coleoptera Lasioderma serricorne (Cigarette Beetle)Toxicity ConfirmedNot Reported
Lepidoptera Helicoverpa armigera (Cotton Bollworm)Growth RestrictionNot Reported
Hymenoptera VariousActivity ConfirmedNot Reported
Orthoptera LocustsActivity ConfirmedNot Reported
Isoptera VariousActivity ConfirmedNot Reported

Nematicidal Efficacy against Plant-Parasitic Nematodes and Other Helminths

Beyond its insecticidal capabilities, this compound is also a potent nematicidal agent. x-mol.netnepjol.info Its efficacy has been established against several species of plant-parasitic nematodes, which are significant agricultural pests causing substantial crop losses worldwide. mdpi.com

The first demonstration of Bacillus thuringiensis's toxicity to plant-parasitic nematodes was through the action of this compound (also referred to as β-exotoxin) against the root-knot nematode, Meloidogyne incognita. researchgate.net Further studies have confirmed that the heat-stable, non-proteinaceous exotoxin is a key virulence factor in some B. thuringiensis strains that are effective against nematodes. biointerfaceresearch.com For example, research using the model nematode Pristionchus pacificus showed that toxicity was retained in autoclaved spore-crystal mixtures of a nematicidal B. thuringiensis strain, indicating that a heat-stable toxin like this compound was responsible for the killing effect. biointerfaceresearch.com A variant of this strain that lost its ability to produce β-exotoxin also lost its virulence against the nematodes. biointerfaceresearch.com

While many studies focus on the nematicidal properties of Bt Cry proteins like Cry5B and Cry6 against a range of helminths including hookworms and Ascaris species, nih.govmdpi.combioone.org the specific role of this compound against these other animal-parasitic helminths is less detailed in the available research. However, its broad activity against nematodes in general is well-documented. x-mol.netnepjol.infoinchem.org

Table 2: Documented Nematicidal Activity of this compound

Target Pest GroupSpecies Example(s)Observed Effects
Plant-Parasitic Nematodes Meloidogyne incognita (Root-knot nematode)Inhibitory effect, Mortality researchgate.net
Pristionchus pacificus (Model nematode)Mortality via intestinal damage biointerfaceresearch.com
Caenorhabditis elegans (Model nematode)Mortality biointerfaceresearch.com

Activity against Acarid and Aphid Pests

This compound's biological activity also extends to other important agricultural pests, including mites and potentially aphids.

Acaricidal Activity: this compound has demonstrated considerable acaricidal (miticidal) activity, particularly against spider mites. biointerfaceresearch.com Research focused on the two-spotted spider mite, Tetranychus urticae, a major pest on numerous crops, has provided detailed insights into its effects. x-mol.net

Studies show that immature stages (protonymphs and deutonymphs) of T. urticae are significantly more susceptible to this compound than adults. x-mol.net The toxin exhibits slow activity, with low mortality recorded after three days of exposure. x-mol.net However, beyond direct mortality, this compound has significant sublethal effects, including a reduction in the fecundity of adult females and decreased feeding. x-mol.net These combined effects suggest that the compound could effectively control field populations despite the low initial adult mortality. x-mol.net

Aphicidal Activity: While various components of Bacillus thuringiensis, including specific Cry and Vip protein toxins, have been investigated and shown to have aphicidal properties against species like the green peach aphid (Myzus persicae) and the cotton aphid (Aphis gossypii), specific data on the direct activity of this compound against aphids is not extensively detailed in scientific literature. However, this compound is known to be a non-specific toxin that affects a very broad range of life forms by inhibiting a fundamental cellular process (RNA synthesis). nih.govinchem.org Due to this non-specific toxicity, which may affect mammals, its presence is not permitted in B. thuringiensis products registered for use in Europe, the United States, and Canada, indirectly suggesting its potential for broad-spectrum effects that would likely include aphids. biointerfaceresearch.com

Table 3: Documented Acaricidal Activity of this compound

Target PestLife StageObserved Effects
Acarid (Mite) Tetranychus urticae (Two-spotted spider mite)Immatures (Protonymph, Deutonymph)
Adults

Structural Analogs, Derivatives, and Structure Activity Relationship Studies

Elucidation of the Detailed Chemical Structure of Thuringiensin and its Core Molecular Components

This compound, also known as β-exotoxin, is a thermostable, low molecular weight oligosaccharide produced by certain strains of the bacterium Bacillus thuringiensis. nih.govmdpi.com Its structure is distinct from the well-known insecticidal crystal (Cry) proteins, as it is not a protein. nih.gov The chemical formula for this compound is C₂₂H₃₂O₁₉N₅P, with a molecular weight of approximately 701 Da. nih.govresearchgate.net

The molecule is an assembly of four primary components linked together: an adenosine (B11128) nucleoside, a glucose molecule, a phosphate (B84403) group, and a unique C₇ dicarboxylic acid known as gluconic diacid. nih.govmdpi.comresearchgate.net These components are present in a 1:1:1:1 molecular ratio. researchgate.net The core structure consists of an adenosine molecule linked via the ribose moiety to a glucose molecule; this disaccharide is then connected to the gluconic diacid. nih.govnih.gov The phosphate group is attached to the gluconic diacid moiety. nih.gov Initially, this compound was misclassified as an ATP analog due to its inhibitory effect on RNA polymerase. researchgate.net However, detailed structural elucidation and analysis of its biosynthetic pathway have led to its reclassification as an adenine (B156593) nucleoside oligosaccharide, a structural type rarely observed among antibiotics. mdpi.comnih.gov

Table 1: Core Molecular Components of this compound

Component Chemical Formula Role in Structure
Adenosine C₁₀H₁₃N₅O₄ The core nucleoside, providing the adenine base and ribose sugar.
Glucose C₆H₁₂O₆ A monosaccharide that links the adenosine to the gluconic diacid. nih.gov
Gluconic Diacid C₇H₁₀O₉ A seven-carbon dicarboxylic acid that connects to the glucose and the phosphate group. nih.gov

Chemical Synthesis and Biosynthetic Modification of this compound Derivatives and Analogs

The biosynthesis of this compound is a complex, multi-step enzymatic process encoded by a dedicated gene cluster, known as the thu cluster. nih.gov This cluster, which in some strains is located on a large plasmid, contains 11 open reading frames (thuA to thuG and thu1 to thu4) that direct the synthesis of the molecule. nih.govnih.govgoogle.com Understanding this pathway is fundamental to the biosynthetic modification of this compound to produce derivatives.

The biosynthetic pathway can be summarized in three main stages:

Synthesis of Gluconic Diacid: The process begins with glucose 6-phosphate. The enzymes encoded by thuA (glucose-6-phosphate 1-dehydrogenase), thuC (PEP-protein phosphotransferase), and thuD (UDP-glucose-6-dehydrogenase) are responsible for synthesizing the key precursor, gluconic diacid. nih.govmdpi.comnih.gov

Assembly of Components: The gluconic diacid, a glucose molecule, and adenosine are assembled by the action of glycosyltransferase (encoded by thuF) and an exopolysaccharide polymerization protein (encoded by thu1). nih.govnih.gov This assembly is thought to occur on a nonribosomal peptide synthetase (NRPS) platform encoded by thu2. nih.gov

Final Phosphorylation: The final step is the phosphorylation of the assembled precursor molecule by a shikimate kinase-like enzyme encoded by the thuE gene, which produces the mature, active this compound. nih.govnih.gov

Chemical synthesis of the entire this compound molecule is challenging due to its complexity. However, research has been conducted on the synthesis of analogs. For instance, a uracil (B121893) analog of this compound has been synthesized, demonstrating that the adenosine moiety can be replaced. uochb.czmdpi.com Biosynthetic modification, by manipulating the thu gene cluster, offers a more accessible route to creating derivatives. By interrupting one or more of the enzymatic steps in the pathway, it is possible to generate novel this compound derivatives. google.com

Table 2: Key Genes of the this compound (thu) Biosynthesis Cluster and Their Functions

Gene Encoded Protein/Enzyme Predicted Function in Biosynthesis
thuA Glucose-6-phosphate 1-dehydrogenase Initiates the synthesis of gluconic diacid from glucose 6-phosphate. nih.govnih.gov
thuC PEP-protein phosphotransferase Catalyzes the dephosphorylation of 6-phosphogluconic acid. nih.govmdpi.com
thuD UDP-glucose-6-dehydrogenase Oxidizes gluconic acid to gluconic diacid. nih.govmdpi.com
thuF Glycosyltransferase Adds the UDP-glucose moiety to the gluconic diacid complex. nih.govnih.gov
thu1 Exopolysaccharide polymerization protein Polymerizes the glucose-gluconic diacid intermediate with adenosine. nih.govnih.gov

Investigations into Structure-Activity Relationships and Bioactivity Modulation of this compound Analogs

The insecticidal activity of this compound stems from its ability to act as a potent inhibitor of DNA-dependent RNA polymerase in prokaryotic and eukaryotic cells. google.comontosight.ai This inhibition disrupts protein synthesis, leading to the death of the organism. ontosight.ai The molecule achieves this by competing with adenosine triphosphate (ATP) for the enzyme's binding site. google.com

Structure-activity relationship (SAR) studies aim to understand how each part of the this compound molecule contributes to its bioactivity.

The Adenosine Moiety: The adenosine component is critical for the molecule's recognition by RNA polymerase. However, it can be substituted. A synthesized uracil analog of this compound was also found to be an effective inhibitor of E. coli DNA-dependent RNA polymerase, indicating that other nucleobases can confer activity, although the potency may be altered. uochb.cz

The Phosphate Group: The phosphorylation at the terminal position of the gluconic diacid, catalyzed by the thuE gene product, is essential for its biological activity. nih.govnih.gov Dephosphorylated precursors lack the same level of toxicity, highlighting the phosphate group's critical role in binding to the target enzyme.

The Oligosaccharide Core: The unique linkage of glucose, gluconic diacid, and the ribose of adenosine forms a specific three-dimensional structure. This conformation is believed to correctly position the adenosine and phosphate components within the active site of RNA polymerase, mimicking the binding of ATP. Alterations in this core structure are likely to significantly impact bioactivity.

Table 3: Examples of this compound Analogs and Bioactivity Modulation

Analog/Modification Structural Change Effect on Bioactivity
Uracil Analog Adenine base replaced with a uracil base. Retained inhibitory effect on DNA-dependent RNA polymerase. uochb.cz

Rational Design and Genetic Engineering Approaches for Novel this compound Analogs with Altered Bioactivities

The complete elucidation of the thu gene cluster has paved the way for the rational design and genetic engineering of novel this compound analogs. nih.govgoogle.com By manipulating the biosynthetic genes, researchers can modify the final product to enhance its properties or create new molecules entirely.

Genetic Engineering for Increased Yield: One application of this knowledge is to increase the production yield of this compound. Genetic engineering of B. thuringiensis strains has shown significant success.

Overexpression of the thuF gene, which encodes a key glycosyltransferase, resulted in a 2.1-fold increase in this compound production compared to the wild-type strain.

Using CRISPR-Cas9 technology to edit the promoter region of the thuE gene, which is responsible for the final, critical phosphorylation step, increased its transcription by 40%.

Rational Design for Novel Analogs: Rational design involves making targeted modifications to the biosynthetic pathway to produce analogs with altered or improved bioactivities, such as increased specificity or novel modes of action. sciopen.com

Gene Interruption: By knocking out or interrupting specific genes in the thu cluster, the biosynthetic pathway can be halted, leading to the accumulation and isolation of intermediate precursors or novel derivatives. google.com

Domain Swapping and Mutagenesis: The enzymes in the thu pathway, particularly the nonribosomal peptide synthetase (thu2) and glycosyltransferases (thuF), could be modified through site-directed mutagenesis or domain swapping. google.com This could potentially allow the incorporation of different sugar or acid precursors, leading to a diverse library of this compound analogs. The cloned gene cluster can be expressed in suitable heterologous hosts like Escherichia coli or other Bacillus species, providing a platform for these engineering efforts. google.com These approaches provide a powerful toolkit for creating new, efficient, and potentially less toxic insecticides based on the this compound scaffold.

Table 4: Genetic Engineering Strategies for Novel this compound Analogs and Modified Production

Strategy Genetic Target Outcome
Gene Overexpression thuF (glycosyltransferase) 2.1-fold increase in this compound yield.
Promoter Engineering (CRISPR-Cas9) Promoter of thuE (kinase) 40% increase in thuE transcription, leading to enhanced production.
Gene Interruption/Knockout Any gene in the thu cluster (e.g., thuE) Accumulation of biosynthetic intermediates (e.g., dephosphorylated precursors) which can be isolated as novel derivatives. nih.govgoogle.com

Table of Mentioned Compounds

Compound Name
This compound (β-exotoxin)
Adenosine
Adenosine triphosphate (ATP)
Cantharidin
Cry proteins (Cry1Ac, Cry1B, Cry2Aa)
Diketopiperazines
Glucose
Glucose 6-phosphate
Gluconic acid
Gluconic diacid
6-phosphoglucono-δ-lactone
6-phosphogluconic acid
Uracil
Vegetative insecticidal proteins (VIP)

Ecological Context and Inter Organismal Dynamics of Thuringiensin Producing Bacillus Thuringiensis

Environmental Distribution and Persistence of Bacillus thuringiensis Strains Capable of Producing Thuringiensin

Bacillus thuringiensis (Bt) is a ubiquitous, gram-positive bacterium found in a wide variety of habitats across the globe. gbif.orgmdpi.com Its distribution is not limited to a specific niche; it has been isolated from soil, water, the phylloplane (leaf surfaces), stored grain products, and even the gut of insects. gbif.orgmdpi.com While soil is considered a major reservoir for Bt, its presence has been documented in diverse environments, from agricultural fields and forests to beaches and arid regions. nih.govjournalarrb.comresearchgate.net

The persistence of Bt in the environment is influenced by several factors. Spores of Bt can remain viable in the soil for extended periods, with some studies indicating persistence for over two years. mdpi.com The presence of organic matter appears to enhance the survival of Bt, suggesting both parasitic and saprophytic capabilities. journalarrb.commdpi.com In aquatic environments, Bt toxins can persist for over 200 days, with half-lives ranging from 1.6 to 22 days. gbif.org Much of the toxin is rapidly degraded by microorganisms, while a portion can adsorb to organic matter and persist longer. gbif.org The cry1Ab gene, for instance, has been shown to persist for more than 21 days in surface water and over 40 days in sediment. nih.gov

The frequency and distribution of Bt strains, including those that may produce this compound, can vary significantly between different ecosystems. For example, studies in Spain found a higher prevalence of Bt in dust from grain storages compared to other habitats like agricultural and non-cultivated soils. nih.gov Similarly, research in Syria indicated that forest, beach, and cultivated soils harbored more Bt strains than uncultivated and arid soils, with the frequency being partially dependent on the organic matter and pH content of the soil. journalarrb.com

It is important to note that while Bt is widespread, the distribution of specific strains, including those that produce this compound, can be more localized. The diversity of Bt populations is vast, with numerous serovars and distinct protein profiles identified in various environmental samples. nih.gov

Table 1: Environmental Distribution of Bacillus thuringiensis

HabitatKey FindingsReferences
Soil Considered a major reservoir. Persistence of spores can exceed two years. Organic matter enhances survival. gbif.orgmdpi.commdpi.com
Aquatic Environments Toxins can persist for over 200 days. The cry1Ab gene can persist for over 21 days in surface water and 40 days in sediment. gbif.orgnih.gov
Phylloplane (Leaf Surfaces) Bt can be transported from the soil to leaves. Colonization levels are generally lower than in the rhizosphere. mdpi.comresearchgate.netoup.com
Stored Products Dust from grain storages can have a high prevalence of Bt. nih.gov
Insects Naturally occurs in the gut of various insect larvae. gbif.org

Interactions of this compound-Producing Bacillus thuringiensis with Plant Microbiomes

Bacillus thuringiensis is not only an entomopathogen but also interacts with plants in complex ways, influencing their microbiome and physiological responses.

Bacillus thuringiensis can colonize the rhizosphere, the area of soil directly influenced by plant roots. nih.gov This colonization is facilitated by root exudates, which provide nutrients for the bacteria. nih.gov While the ability of Bt to colonize roots may be lower than that of some specialized rhizobacteria like Pseudomonas species, it can persist in the root zone even in the presence of competitors. mdpi.comnih.gov The population of Bt in the rhizosphere has been found to be significantly higher than on the phylloplane of the same plants. mdpi.comnih.gov

Some strains of B. thuringiensis are also capable of endophytic colonization, meaning they can live within the tissues of the host plant without causing disease. mdpi.comresearchgate.netverdeterreprod.fr This endophytic relationship can be beneficial for the plant, as the bacteria can take up nutrients and in return offer protection against pathogens and pests. mdpi.com Bt has been found as a natural endophyte in various plants, including cotton, soybean, corn, and cabbage. nih.govresearchgate.net The entry into the plant can occur through various sites, and some strains may produce enzymes like cellulases to facilitate this process. verdeterreprod.fr

The success of rhizospheric and endophytic colonization is strain-dependent and can be influenced by the plant species. oup.comverdeterreprod.fr

Bacillus thuringiensis can modulate plant physiological responses through various molecular mechanisms. One key aspect is the production of phytohormones or the regulation of their metabolism within the plant. For instance, some Bt strains can produce indole-3-acetic acid (IAA), a type of auxin that plays a crucial role in plant growth and development. researchgate.netfrontiersin.org The ability to produce auxin has been correlated with the root colonization ability of some Bt strains. oup.com

Furthermore, Bt can influence the levels of other stress-related hormones in plants, such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). frontiersin.org By modulating these hormonal signals, Bt can help the plant adapt to both biotic and abiotic stresses. frontiersin.org For example, under drought conditions, Bacillus species can stimulate the synthesis of chlorophyll (B73375) and carotenoids, thereby enhancing photosynthesis. frontiersin.org They can also produce exopolysaccharides and siderophores that help in adjusting the ionic balance and water transport in plant tissues. frontiersin.org

Bacillus thuringiensis can trigger a state of heightened defense readiness in plants known as induced systemic resistance (ISR). nih.govjpmb-gabit.ir This systemic resistance provides broad-spectrum protection against a range of pathogens and pests. researchgate.netnih.gov The induction of ISR is initiated by the plant's recognition of microbe-associated molecular patterns (MAMPs) from the bacteria. jpmb-gabit.ir

Upon recognition, several defense-related signaling pathways can be activated. Research on tomato plants has shown that B. thuringiensis can prime the plant's defense by inducing genes responsive to salicylic acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). jpmb-gabit.ir The activation of the SA pathway is often associated with resistance to biotrophic pathogens, while the JA/ET pathway is typically involved in defense against necrotrophic pathogens and herbivorous insects. jpmb-gabit.ir

The expression of various defense-related genes is upregulated following treatment with B. thuringiensis. These include genes encoding for pathogenesis-related (PR) proteins like chitinases (Chi9, Chi3) and PR1, which are markers for the SA pathway. jpmb-gabit.ir Similarly, genes involved in the JA/ET signaling pathways, such as Pin2, WRKY33, ERF1, and MYC2, are also induced. jpmb-gabit.ir This broad activation of defense pathways indicates that B. thuringiensis can prepare the plant for a faster and stronger response against future attacks. jpmb-gabit.ir

Molecular Mechanisms of Bacillus thuringiensis Modulation of Plant Physiological Responses

Synergistic and Antagonistic Interactions with Other Biocontrol Agents and Microbial Communities

The effectiveness of Bacillus thuringiensis, including this compound-producing strains, can be influenced by its interactions with other microorganisms in the environment. These interactions can be either synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the effect is reduced.

Research has shown that combining B. thuringiensis with other biocontrol agents, such as the entomopathogenic fungus Beauveria bassiana, can result in synergistic levels of pest control. researchgate.net For instance, against the Colorado potato beetle, the combined application of Bt and B. bassiana led to a significantly greater reduction in larval populations than when either agent was used alone. researchgate.net The mechanisms for this synergy may include Bt-induced stress in the insect, making it more susceptible to fungal infection. researchgate.net

However, antagonistic effects can also occur. When B. thuringiensis is applied simultaneously with certain chemical insecticides, an antagonistic effect has been observed. researchgate.net The timing of application is crucial; applying Bt after a certain interval following insecticide treatment can sometimes lead to synergism. researchgate.net

The interaction of B. thuringiensis with the gut microbiota of the target insect is another critical factor. The normal gut bacteria of an insect can be essential for the insecticidal activity of Bt. pnas.org In some cases, Bt toxins damage the insect's gut lining, allowing gut bacteria to enter the hemocoel and cause a fatal septicemia. pnas.orgmdpi.com Conversely, alterations in the gut microbial community can lead to resistance against Bt. nih.gov

Furthermore, B. thuringiensis can produce bacteriocins, such as thuricin, which are active against other bacteria. nih.gov This can affect the composition of indigenous microbial communities in the soil and rhizosphere. nih.gov

Advanced Research Frontiers and Methodological Innovations in Thuringiensin Studies

Application of Omics Technologies (Genomics, Proteomics, Transcriptomics, Metabolomics) for Comprehensive Thuringiensin Research

The advent of "omics" technologies has revolutionized the study of microbial secondary metabolites like this compound, offering a holistic view of the biological processes involved in its production and activity. nih.govtandfonline.com These high-throughput methods generate vast amounts of data, enabling a systems biology approach to understand the intricate interplay between genes, proteins, and metabolites. nih.govnih.gov

Genomics: Genomic analysis has been instrumental in identifying and characterizing the gene cluster responsible for this compound synthesis. Heterologous expression-guided screening of a Bacillus thuringiensis shuttle bacterial artificial chromosome (BAC) library led to the successful cloning of the intact this compound synthesis (thu) cluster. nih.gov This cluster was found on a 110-kb plasmid, pBMB0558, which also carries the cry1Ba insecticidal crystal protein gene. nih.gov The thu cluster comprises 11 genes: thuA, thuB, thuC, thuD, thuE, thuF, thuG, thu1, thu2, thu3, and thu4. google.comnih.gov Comparative genomic analyses of different B. thuringiensis strains are helping to uncover their genetic blueprints and evolutionary pathways, which can inform the development of more effective biopesticides. Whole-genome sequencing is now a key tool for characterizing Bt strains, identifying pesticidal protein genes, and ensuring the authenticity of commercial bioinsecticide products. frontiersin.orgfrontiersin.orgfrontiersin.org

Proteomics and Transcriptomics: Transcriptomic and proteomic studies provide insights into the regulation of this compound biosynthesis and the insect's response to the toxin. For instance, transcriptomic analysis of Spodoptera frugiperda (fall armyworm) Sf9 cells resistant to Bt Cry1Ca toxin revealed differentially expressed genes related to cation-dependent signaling pathways. nih.govbiologists.com Similarly, transcriptomic profiling of the gypsy moth larval midgut in response to B. thuringiensis infection highlighted genes involved in digestive function and immune response. plos.org A combined transcriptome and metabolome analysis of Dendrolimus kikuchii larvae exposed to Bt revealed significant changes in metabolic pathways, including nicotinate (B505614) and nicotinamide (B372718) metabolism. nih.gov These studies help to identify potential new targets for pest control and understand the molecular mechanisms of resistance.

Metabolomics: Metabolomics focuses on the complete set of metabolites within an organism and is crucial for understanding the final output of cellular processes. nih.gov In this compound research, metabolomics can be used to detect and quantify biosynthetic intermediates, helping to elucidate the complete synthesis pathway. nih.gov By analyzing the metabolic changes in pests upon exposure to this compound, researchers can gain a deeper understanding of its mode of action and identify biomarkers of susceptibility or resistance. nih.gov

Table 7.1.1: Application of Omics Technologies in this compound Research

Omics Technology Application in this compound Research Key Findings
Genomics Identification and sequencing of the this compound synthesis (thu) gene cluster. nih.govgoogle.com Comparative genomics of Bt strains. The thu cluster contains 11 genes responsible for this compound biosynthesis. nih.gov Genomic variability among Bt strains provides a basis for developing novel biopesticides.
Transcriptomics Analysis of gene expression changes in Bt during this compound production. dntb.gov.ua Study of pest gene expression in response to this compound. plos.orgscielo.br Identification of regulatory elements controlling the thu cluster. Reveals pest defense mechanisms and potential resistance genes. nih.gov
Proteomics Identification of proteins involved in the this compound biosynthesis pathway. nih.gov Analysis of protein changes in the pest midgut upon toxin exposure. plos.org Elucidation of the enzymatic steps in this compound synthesis. Understanding of the toxin's interaction with gut proteins.

| Metabolomics | Identification of biosynthetic intermediates and final products. nih.gov Profiling of metabolic changes in pests after this compound intoxication. nih.gov | Confirmation of the proposed biosynthetic pathway. researchgate.net Revelation of metabolic pathways affected by the toxin. nih.gov |

Computational Biology and Bioinformatics Approaches in this compound Discovery, Design, and Mechanism Prediction

Computational biology and bioinformatics have become indispensable tools in modern entomological research, accelerating the discovery and development of novel insecticides like this compound. mdpi.comoup.com These approaches leverage computational power to analyze large biological datasets, model molecular interactions, and predict the efficacy of new compounds. nih.govresearchgate.net

Discovery and Mining of Novel Genes: High-throughput sequencing combined with sophisticated bioinformatics pipelines allows for the rapid mining of new toxin genes from the vast genetic pool of B. thuringiensis. nih.govnih.gov Tools like BtToxin_scanner and BtToxin_Digger have been developed to efficiently identify novel cry and other toxin genes from genomic and metagenomic data. oup.com This enables the discovery of new strains with potentially enhanced or novel insecticidal activities.

Mechanism Prediction and Molecular Modeling: Bioinformatics tools are crucial for predicting the structure and function of proteins involved in this compound's biosynthesis and its mode of action. marianicollege.org.inresearchgate.net Homology modeling can be used to create three-dimensional structures of proteins when experimental structures are unavailable. marianicollege.org.in Molecular dynamics simulations can then predict how this compound interacts with its target proteins in the insect gut, providing insights into its mechanism of action. marianicollege.org.in For example, in silico analyses have been used to understand the implications of mutations on the insecticidal activity of Cry toxins. mdpi.com

Design of Novel Bioinsecticides: The knowledge gained from computational modeling can be used to design new, more potent, or specific bioinsecticides. By understanding the structure-activity relationship of this compound, it may be possible to engineer analogs with improved properties, such as increased binding affinity to target receptors or reduced susceptibility to detoxification enzymes in the pest. This could lead to the development of a new generation of bioinsecticides with enhanced efficacy and a lower risk of resistance development.

Strategies for Mitigating Pest Resistance Development to this compound

The evolution of pest resistance is a significant threat to the long-term effectiveness of any insecticide, including those based on B. thuringiensis. bohrium.comannualreviews.org Several strategies are being explored and implemented to delay or overcome the development of resistance to Bt toxins.

Integrated Pest Management (IPM): IPM is a multi-faceted approach that combines various pest control methods to minimize reliance on any single tactic. nih.gov This can include crop rotation, the use of natural enemies, and the application of pesticides only when necessary. nih.govepa.gov By reducing the selection pressure from any one insecticide, IPM can help to slow the evolution of resistance. nih.gov

Refuge Strategy: The refuge strategy involves planting non-Bt crops near or within fields of Bt-expressing transgenic crops. epa.govresearchgate.net This allows a population of susceptible insects to survive and mate with any resistant individuals that may emerge, thereby diluting the frequency of resistance alleles in the pest population. epa.goveuropa.eu

Pyramiding and Stacking of Toxins: This strategy involves developing transgenic plants that produce two or more distinct toxins that are effective against the same pest. researchgate.net For a pest to become resistant, it would need to develop resistance mechanisms to all the toxins simultaneously, which is a much less likely event. bioengineer.org

Understanding Resistance Mechanisms: Research into the molecular mechanisms of resistance is crucial for developing effective mitigation strategies. mdpi.comresearchgate.net Resistance can arise from mutations in the target receptors in the insect's midgut, leading to reduced toxin binding. europa.eumdpi.comresearchgate.net Other mechanisms include enhanced detoxification by proteases or changes in cellular immune signaling pathways. mdpi.com By understanding these mechanisms, it is possible to develop new toxins that bypass these resistance pathways or to design diagnostic tools to monitor for the emergence of resistance in the field.

Table 7.3.1: Strategies for Mitigating Pest Resistance to this compound

Strategy Description
Integrated Pest Management (IPM) Utilizes multiple pest control tactics to reduce reliance on a single method, thereby decreasing selection pressure. nih.gov
Refuge Strategy Planting non-Bt crops to maintain a population of susceptible insects that can interbreed with resistant individuals. epa.govresearchgate.net
Toxin Pyramiding/Stacking Incorporating multiple toxin genes into a single crop to make it more difficult for pests to evolve resistance. researchgate.net
Monitoring and Understanding Resistance Studying the genetic and biochemical basis of resistance to develop countermeasures and diagnostic tools. mdpi.comresearchgate.net

| Rotation of Insecticides | Alternating the use of different insecticides with different modes of action to prevent the buildup of resistance to any single one. epa.gov |

Exploration of Unexplored Biological Activities and Novel Research Applications of this compound

While this compound is primarily known for its insecticidal properties, ongoing research is uncovering a broader range of biological activities with potential applications in various fields. bohrium.com The diverse metabolic capabilities of B. thuringiensis suggest that its secondary metabolites may have roles beyond pest control. nih.gov

Antimicrobial and Antifungal Activity: Some compounds produced by B. thuringiensis, such as zwittermicin A, have shown activity against oomycetes and some gram-negative bacteria, suggesting a potential role in controlling plant diseases. nih.gov Further investigation into the antimicrobial spectrum of this compound and other Bt metabolites could lead to the development of new agents for agriculture and medicine.

Nematicidal Activity: this compound has demonstrated activity against several species of nematodes. google.comresearchgate.net This opens up the possibility of using this compound-based products for the control of plant-parasitic nematodes, which are significant agricultural pests. Furthermore, other Bt Cry proteins, such as Cry14Ab, are being explored as novel anthelmintics against gastrointestinal nematode parasites. plos.org

Anticancer and Other Biomedical Applications: Some research has indicated that parasporins, proteins produced by some Bt strains, can have cytotoxic effects on certain cancer cells. nih.govbohrium.com While this research is still in its early stages, it highlights the potential of B. thuringiensis as a source of novel bioactive compounds for biomedical applications. nih.govnih.gov Genetically engineering B. thuringiensis to produce melanin (B1238610) has also been explored for its anti-tumor and anti-inflammatory properties. nih.gov

Bioremediation: Certain strains of B. thuringiensis have shown potential in bioremediation, such as the degradation of pesticides like bendiocarb. nih.gov This suggests that the enzymatic machinery of this bacterium could be harnessed for environmental cleanup.

Emerging Technologies and Future Directions in this compound Biosynthesis and Bioactivity Research

The field of this compound research is continuously evolving, driven by technological advancements and a deeper understanding of its biology. tandfonline.com Future research will likely focus on several key areas to unlock the full potential of this remarkable molecule.

Synthetic Biology and Metabolic Engineering: Synthetic biology approaches offer the potential to re-engineer the this compound biosynthetic pathway to create novel analogs with improved properties. By manipulating the genes in the thu cluster, it may be possible to alter the structure of this compound to enhance its insecticidal activity, broaden its target range, or reduce its toxicity to non-target organisms. tandfonline.com Modern genome editing technologies like CRISPR-Cas9 could be used to switch off the synthesis of undesirable toxins or to enhance the production of beneficial compounds. researchgate.net

Nanotechnology for Improved Delivery: Nanotechnology presents opportunities to develop more effective formulations of this compound-based bioinsecticides. Encapsulating this compound in nanoparticles could protect it from environmental degradation and improve its delivery to the target pest. For example, silver nanoparticles synthesized using B. thuringiensis have shown insecticidal activity. bio-conferences.org

Multi-omics Integration and Systems Biology: The integration of data from genomics, transcriptomics, proteomics, and metabolomics will provide a more complete picture of the complex biological networks that govern this compound production and its interaction with the host pest. nih.gov This systems-level understanding will be critical for developing more effective and sustainable pest control strategies.

Exploration of the Bt "Mobilome": Bacillus thuringiensis possesses a dynamic genome with mobile genetic elements that contribute to its diversity and adaptability. frontiersin.org Continued exploration of the Bt "mobilome" will likely lead to the discovery of new toxins and other bioactive compounds with novel modes of action, which is essential for combating pest resistance. bohrium.com

The future of this compound research is bright, with emerging technologies offering exciting new avenues for discovery and application. A deeper understanding of its biosynthesis, bioactivity, and ecological role will pave the way for the development of next-generation biopesticides and other valuable biotechnological products. mdpi.com

Q & A

Q. What is the biochemical mechanism by which Thuringiensin inhibits RNA-dependent RNA polymerases (RdRps)?

this compound acts as an ATP analog, competitively binding to the ATP-binding sites of RdRps, thereby disrupting RNA synthesis. Molecular docking studies reveal that its inhibitory activity is mediated by hydrogen bonding with conserved residues (e.g., D760, D761 in SARS-CoV-2 RdRp) and hydrophobic interactions . For example, this compound 6,3-lactone forms 8–12 hydrogen bonds with viral, fungal, and human protein targets, with binding affinities comparable to clinical inhibitors like Remdesivir (-7.63 kcal/mol vs. -7.8 kcal/mol for SARS-CoV-2 RdRp) .

Q. How can researchers validate this compound's target specificity across different species (e.g., SARS-CoV-2 vs. Rhizopus oryzae)?

Computational methods such as molecular dynamics simulations (MDS) and structural alignment of RdRp active sites are critical. For instance, R. oryzae RdRp lacks experimental structures, necessitating homology modeling (e.g., using Swiss-Model) followed by 100-ns MDS to confirm stability before docking studies . Comparative analysis of binding residues (e.g., E27 in R. oryzae vs. D760 in SARS-CoV-2) can highlight species-specific interactions .

Advanced Research Questions

Q. What methodological strategies optimize the design of this compound derivatives for dual targeting of viral and fungal RdRps?

  • Step 1 : Use fragment-based drug design (FBDD) to modify the adenosine core of this compound, prioritizing substitutions that enhance hydrogen bonding (e.g., lactone groups in CID: 102074352 ).
  • Step 2 : Employ ensemble docking against multiple conformations of RdRps (e.g., 7 clusters from MDS for R. oryzae) to account for structural flexibility .
  • Step 3 : Validate selectivity via free energy calculations (e.g., MM/GBSA) and toxicity profiling against human IMPDH (binding affinity: -8.71 kcal/mol vs. -8.3 kcal/mol for Sofosbuvir) .

Q. How should researchers address contradictions in binding affinity data between this compound derivatives and clinical inhibitors?

CompoundSARS-CoV-2 RdRp (kcal/mol)R. oryzae RdRp (kcal/mol)Human IMPDH (kcal/mol)
This compound 6,3-lactone-7.63-7.85-8.71
Remdesivir-7.80N/A-7.85
Sofosbuvir-8.06N/A-8.30
Data from molecular docking studies
  • Analysis : this compound’s stronger IMPDH affinity may suggest off-target risks, necessitating in vitro assays (e.g., enzymatic inhibition assays) to confirm computational predictions.
  • Resolution : Use multi-parametric optimization (MPO) scores to balance potency and selectivity .

Q. What experimental frameworks are recommended for transitioning from in silico this compound studies to in vitro validation?

  • Phase 1 : Synthesize derivatives with optimal docking scores (e.g., CID: 102074352) and test solubility/stability via HPLC and thermal shift assays.
  • Phase 2 : Conduct enzymatic inhibition assays using purified RdRps (e.g., SARS-CoV-2 RdRp expressed in E. coli) and measure IC50 values .
  • Phase 3 : Assess cytotoxicity in human cell lines (e.g., HEK293) to evaluate IMPDH-related metabolic disruption .

Methodological Considerations

Q. How can researchers mitigate bias when interpreting molecular docking results for this compound?

  • Blind Docking : Screen against non-target proteins (e.g., human kinases) to identify off-target interactions.
  • Validation : Compare results across multiple software (e.g., AutoDock Vina vs. Schrödinger Glide) .
  • Statistical Rigor : Report ΔG values as mean ± SD from triplicate simulations .

Q. What are the limitations of homology modeling for studying this compound’s interaction with undercharacterized targets like R. oryzae RdRp?

Homology models may miss species-specific conformational changes. To address this:

  • Perform 100–200 ns MDS to refine the model’s active site geometry.
  • Validate with experimental techniques like cryo-EM if feasible .

Future Directions

Q. How can multi-omics approaches enhance understanding of this compound’s pleiotropic effects?

Integrate transcriptomics (RNA-seq of treated insect cells) and metabolomics (LC-MS profiling) to map pathways beyond RNA synthesis inhibition, such as ecdysone signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.